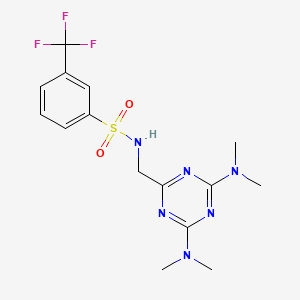
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical applications. The presence of the 1,3,5-triazine moiety suggests potential biological activity, as triazine derivatives have been explored for their inhibitory properties against various enzymes and receptors.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the stepwise nucleophilic substitution of chlorines in triazine rings, as seen in the papers describing the synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties . These compounds were obtained by reacting 4-isocyanato-benzenesulfonamide with 2-amino-4,6-dichloro-1,3,5-triazine, followed by derivatization with various nucleophiles . This method suggests a possible route for synthesizing the compound , although the specific details for its synthesis are not provided in the given papers.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of the sulfonamide group attached to a benzene ring, which can form various types of hydrogen bonds due to its conformational properties . The 1,3,5-triazine ring is a versatile scaffold that can be substituted with different functional groups, leading to a wide range of biological activities. The molecular structure of these compounds is crucial for their interaction with biological targets, as it determines the binding affinity and selectivity.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents on the benzene ring and the triazine moiety. The papers provided do not detail specific chemical reactions involving the exact compound , but they do discuss the reactivity of similar sulfonamide compounds with biological targets such as carbonic anhydrases and various enzymes . These interactions are typically mediated by the formation of hydrogen bonds and other non-covalent interactions between the inhibitor and the enzyme active site.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. The presence of the trifluoromethyl group and the dimethylamino groups in the compound suggests it would have a significant degree of lipophilicity, which could affect its solubility and permeability across biological membranes. The papers do not provide specific data on the physical and chemical properties of the compound , but they do report on the biological evaluation of similar compounds, indicating their potential as high-affinity inhibitors and their selectivity towards certain isoforms of carbonic anhydrases . These properties are essential for the development of these compounds as therapeutic agents.
科学的研究の応用
Enzyme Inhibition and Antioxidant Properties
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide and its derivatives have been investigated for their enzyme inhibitory and antioxidant properties. These compounds have shown moderate DPPH radical scavenging and metal chelating activity, alongside low ABTS cation radical scavenging activity. Specifically, some derivatives demonstrated significant inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, they exhibited inhibition towards tyrosinase, an enzyme involved in pigmentation disorders (Lolak et al., 2020).
Antibacterial and Antioxidant Activities
Bis-1,2,3-triazole derivatives synthesized under copper (I)-catalyzed conditions from N,N′-(hexane-1,6-diyl)bis(4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide) were evaluated for their antioxidant and antibacterial activities. These compounds showed good to excellent antioxidant activity and exhibited excellent-to-moderate anti-bacterial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. One particular derivative completely cleaved DNA at a specific concentration, indicating potential applications in molecular biology and pharmaceutical research (Reddy et al., 2016).
Carbonic Anhydrase IX Inhibition
Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been synthesized and investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, particularly targeting hCA IX, a membrane-bound tumor-associated enzyme. These compounds have demonstrated potent inhibitory effects, with some showing sub-nanomolar Ki values against hCA IX, highlighting their potential as anticancer agents (Lolak et al., 2019).
Antifungal Activity and Molecular Docking
Triazine derivatives have also been evaluated for their antifungal activity and through molecular docking studies. Selected compounds showed good antifungal activity against various fungal strains, and molecular docking helped to elucidate their potential mechanisms of action. These findings suggest the utility of this compound derivatives in developing new antifungal agents (Khodairy et al., 2016).
特性
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N6O2S/c1-23(2)13-20-12(21-14(22-13)24(3)4)9-19-27(25,26)11-7-5-6-10(8-11)15(16,17)18/h5-8,19H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFRZMBOSCQTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

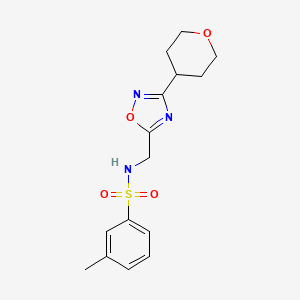

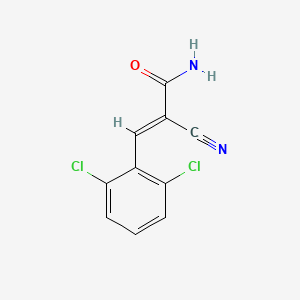
![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)

![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)
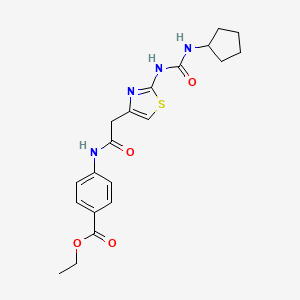
![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)
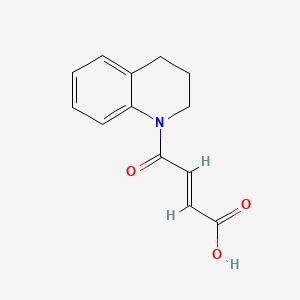


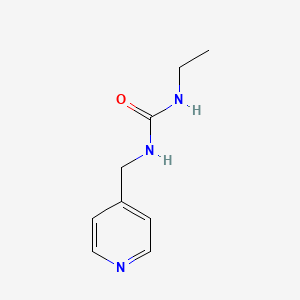
![3-benzyl-N-(2,5-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2537140.png)
